Regioisomeric mixtures in substituted toluene synthesis reduce yields and require costly separations. 2,6-Dimethoxytoluene (CAS 5673-07-4) overcomes this: the methyl group blocks the reactive C2 site, directing electrophilic attack exclusively to the C3/C5 positions.
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2,6-Dimethoxytoluene (CAS 5673-07-4) is a highly specialized electron-rich aromatic building block characterized by a methyl group sterically flanked by two methoxy ethers. This symmetrical 1,3-dimethoxy-2-methyl substitution pattern creates a unique steric and electronic environment that dictates strict regiocontrol during electrophilic aromatic substitution, directed metalation, and transition-metal complexation . In industrial and advanced laboratory settings, it is primarily procured as a precursor for complex carbazole alkaloids, specialized porphyrinoid macrocycles, and η6-arene organometallic complexes[1]. For procurement professionals and synthetic chemists, its primary value lies in its ability to force predictable site-selectivity, thereby eliminating the costly downstream separation of regioisomers typically encountered with less symmetrically substituted toluenes[2].
Substituting 2,6-dimethoxytoluene with its close isomer 2,4-dimethoxytoluene or the des-methyl analog 1,3-dimethoxybenzene fundamentally alters a synthetic route's reaction trajectory . In 1,3-dimethoxybenzene, the highly acidic C2 position is open and acts as the primary site for directed ortho-metalation (DoM). In 2,6-dimethoxytoluene, this position is blocked by the methyl group, forcing reactivity to the 3- and 5-positions or enabling specialized lateral functionalization [1]. Furthermore, compared to 2,4-dimethoxytoluene, the symmetrical flanking of the methyl group in the 2,6-isomer provides absolute steric shielding. This symmetry ensures single-isomer yields in halogenation and nucleophilic addition reactions that would otherwise produce intractable, yield-depleting mixtures of ortho and para regioisomers [2].
In the total synthesis of marine carbazole alkaloids, the symmetrical substitution of 2,6-dimethoxytoluene enables highly regiospecific halogenation. Utilizing this compound as a starting material allowed for the synthesis of hyellazole in eight steps with a remarkable 63% overall yield . In contrast, using asymmetrically substituted analogs like 2,4-dimethoxytoluene typically results in competing ortho/para halogenation, significantly reducing the yield of the target isomer and necessitating complex chromatographic separations.
| Evidence Dimension | Overall yield and regioselectivity in multi-step alkaloid synthesis |
| Target Compound Data | 63% overall yield (8 steps) with regiospecific halogenation |
| Comparator Or Baseline | Asymmetric isomers (e.g., 2,4-dimethoxytoluene) yielding mixed ortho/para halogenation products |
| Quantified Difference | Elimination of regioisomer byproducts, preserving >60% multi-step yield |
| Conditions | Iron-mediated synthesis and electrophilic halogenation |
Procuring the symmetrically substituted 2,6-isomer prevents yield attrition and eliminates the need for complex chromatographic separation in API and natural product manufacturing.
2,6-Dimethoxytoluene is uniquely suited for π-activation strategies in organometallic chemistry. When coordinated to form a (CO)3Mn(I)(η6-2,6-dimethoxytoluene) complex, it directs lithio-benzofuran addition with exceptional site-selectivity, delivering stemofuran precursors as a single isomer in 93% yield after decomplexation [1]. Standard uncomplexed arenes or less symmetrically hindered complexes fail to achieve this level of direct nucleophilic aromatic substitution without forming isomeric mixtures.
| Evidence Dimension | Isomeric purity and yield in nucleophilic aromatic addition |
| Target Compound Data | 93% yield of a single isomer via η6-Mn complexation |
| Comparator Or Baseline | Uncomplexed arenes or asymmetric complexes (yield mixed isomers or fail to react) |
| Quantified Difference | Near-quantitative single-isomer conversion (93%) |
| Conditions | Direct lithio-benzofuran addition followed by CAN/DDQ decomplexation |
This compound is essential for research and procurement in organometallic methodology where transition-metal π-activation is required to bypass traditional SNAr limitations.
For the synthesis of modified porphyrinoids, 2,6-dimethoxytoluene serves as a critical dibromination and lithium-halogen exchange precursor. It yields highly crowded 3-methylbenziporphyrins, which exhibit a distinct diatropic ring current demonstrated by an internal CH NMR shift at 4.7 ppm [1]. In direct comparison, the use of 1,3-dimethoxybenzene yields standard benziporphyrins with an internal CH shift at 3.5 ppm, lacking the specific steric crowding provided by the C2-methyl group.
| Evidence Dimension | Macrocycle steric crowding (measured via internal CH NMR shift) |
| Target Compound Data | Internal CH shift at 4.7 ppm (highly crowded 3-methylbenziporphyrin) |
| Comparator Or Baseline | 1,3-dimethoxybenzene precursor (internal CH shift at 3.5 ppm) |
| Quantified Difference | 1.2 ppm downfield shift due to targeted steric crowding |
| Conditions | Proton NMR spectroscopy of TFA-generated dications |
The C2-methyl group provides the exact steric parameters required to tune the coordination space and electronic properties of advanced metalloporphyrins.
Directly leveraging the regiospecific halogenation profile of 2,6-dimethoxytoluene, this compound is the optimal starting material for the scalable synthesis of hyellazole and related marine alkaloids, ensuring high overall yields without regioisomer contamination .
Due to its ability to form stable, highly directing η6-arene complexes with transition metals (e.g., Mn, Cr), it is the preferred substrate for developing novel nucleophilic aromatic substitution (SNAr) methodologies that require absolute site-selectivity [1].
Utilized as a precursor for dibromination and subsequent lithium-halogen exchange, 2,6-dimethoxytoluene is essential for constructing 3-methylbenziporphyrins where specific steric crowding is required to modulate the macrocycle's diatropic ring current and metal-binding cavity[2].
Irritant